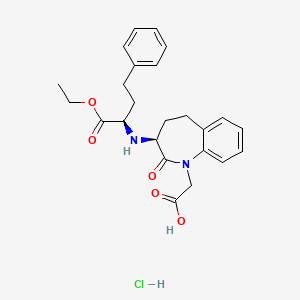

(1R,3S)-Benazepril Hydrochloride

説明

特性

IUPAC Name |

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-CMXBXVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interaction Mechanisms of Benazepril Hydrochloride at a Fundamental Level

In Vitro Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., Angiotensin-Converting Enzyme)

Benazeprilat (B1667979), the active metabolite of benazepril (B1667978), is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE). drugbank.comfda.govnih.gov ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II. drugbank.comfda.govnih.gov Benazeprilat's mechanism of action involves competitive binding to the active site of ACE, thereby preventing angiotensin I from accessing the enzyme. drugbank.com This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure. fda.govnih.gov

Kinetic studies have demonstrated the potent inhibitory activity of benazeprilat. Following administration of benazepril hydrochloride, plasma ACE activity is significantly inhibited. nih.govnih.gov In dogs, benazepril produced maximal inhibition (Emax = 100%) of plasma ACE activity, with over 85% inhibition still present 24 hours after administration. nih.gov In humans with major proteinuria, plasma ACE was completely inhibited from 1.5 to 6 hours after a single dose, with 42% inhibition remaining at 48 hours. nih.gov The long duration of action is attributed to the slow dissociation of benazeprilat from the ACE binding site. nih.gov

The binding of benazeprilat to ACE is characterized by a high affinity. The active site of ACE contains a zinc ion, which is crucial for its catalytic activity. Benazeprilat, like other ACE inhibitors, is thought to interact with this zinc ion, contributing to the tight binding and effective inhibition of the enzyme. peacehealth.orgnih.gov

Ligand-Protein Binding Dynamics and Thermodynamics

The interaction of benazepril hydrochloride and its active metabolite, benazeprilat, with plasma proteins, particularly serum albumin, is a critical aspect of its pharmacokinetic profile.

Binding Site Localization and Specificity (e.g., Serum Albumin)

Both benazepril and benazeprilat exhibit high levels of binding to plasma proteins. drugbank.comnih.gov Specifically, benazepril is approximately 96.7% protein-bound, while benazeprilat is about 95.3% bound. drugbank.comnih.gov Human serum albumin (HSA) is a major binding protein in the plasma. nih.gov HSA has specific binding sites, often referred to as Sudlow's sites I and II, which are located in subdomains IIA and IIIA, respectively. nih.gov While the specific binding site of benazepril on HSA is not definitively detailed in the provided results, the high degree of binding suggests a significant interaction.

Determination of Binding Constants and Stoichiometry

Studies on the complexation of benazepril hydrochloride with various transition metal ions have shown the formation of 1:1 and 1:2 complexes. purkh.comuniversalprint.org The stability of these complexes varies depending on the metal ion. purkh.comuniversalprint.org While these studies focus on metal ions, they indicate the potential for benazepril to form stable complexes with biological targets. The binding stoichiometry with proteins like serum albumin would likely be determined through methods such as equilibrium dialysis or fluorescence quenching, though specific data for benazepril is not available in the search results.

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) of Binding Interactions

The thermodynamics of benazepril hydrochloride's complexation with transition metal ions have been investigated. purkh.com For these interactions, the Gibbs free energy change (ΔG°) was found to be negative, indicating a spontaneous binding process. purkh.com The enthalpy change (ΔH°) was also negative, suggesting that the complexation reactions are exothermic. purkh.com These findings imply that the formation of these metal-ligand complexes is energetically favorable. Thermodynamic characterization of drug binding to human serum albumin has been performed for other drugs, revealing that binding can be driven by enthalpy (van der Waals interactions and hydrogen bonding) or entropy (hydrophobic interactions). nih.gov Specific thermodynamic data for benazepril's interaction with serum albumin was not found.

Metal-Ligand Complexation Studies

Benazepril hydrochloride's ability to form complexes with metal ions has been the subject of study. purkh.comuniversalprint.org These investigations have demonstrated that benazepril can form stable complexes with various transition metal ions, including Fe³⁺, Cu²⁺, Cd²⁺, Co²⁺, Zn²⁺, and Ni²⁺. purkh.com The stability of these complexes follows the order: Fe³⁺ > Cu²⁺ > Cd²⁺ > Co²⁺ > Zn²⁺ > Ni²⁺. purkh.com The formation of both 1:1 and 1:2 metal-ligand complexes has been observed. purkh.comuniversalprint.org

The interaction with zinc is particularly relevant as the angiotensin-converting enzyme is a zinc-containing metalloproteinase. peacehealth.orgnih.gov The inhibitory action of benazeprilat is believed to involve the chelation of the zinc ion within the active site of ACE, which is a common mechanism for ACE inhibitors. peacehealth.orgnih.gov

Table of Stability Constants and Thermodynamic Parameters for Benazepril Hydrochloride-Metal Ion Complexes This table is based on data from a study on the complexation of benazepril with transition metal ions and is for illustrative purposes. The exact conditions of the study should be consulted for detailed interpretation.

| Metal Ion | logK1 | logK2 | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Fe³⁺ | > | > | Negative | Negative | Data not available |

| Cu²⁺ | > | > | Negative | Negative | Data not available |

| Cd²⁺ | > | > | Negative | Negative | Data not available |

| Co²⁺ | > | > | Negative | Negative | Data not available |

| Zn²⁺ | > | > | Negative | Negative | Data not available |

| Ni²⁺ | < | < | Negative | Negative | Data not available |

Stability Constants and Coordination Chemistry with Transition Metal Ions

The ability of (1R,3S)-Benazepril Hydrochloride to form complexes with various transition metal ions has been the subject of detailed investigation. The stability of these complexes is a critical factor in understanding the compound's behavior in biological systems, as many enzymes, including the angiotensin-converting enzyme (ACE), are metalloenzymes.

A key study utilized pH-metric titration to determine the stability constants of benazepril hydrochloride complexes with several divalent and trivalent transition metal ions, namely Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The experiments were conducted in a 20% (v/v) ethanol-water mixture at a constant ionic strength and at three different temperatures (300K, 310K, and 320K). The Calvin-Bjerrum method, as adapted by Irving-Rossotti, was employed to calculate the metal-ligand stability constants (logK).

The research revealed that this compound forms both 1:1 and 1:2 (metal:ligand) complexes with the studied transition metal ions. This is indicated by the formation curves, which show values of ñ (the average number of ligands attached per metal ion) between 0.2 to 0.8 for 1:1 complexes and 1.2 to 1.8 for 1:2 complexes. The primary coordinating group involved in complexation is the carboxylate group of the benazepril molecule.

The order of the stability constants (logK₁) for the metal complexes was determined to be: Fe³⁺ > Cu²⁺ > Cd²⁺ > Co²⁺ > Zn²⁺ > Ni²⁺

This trend is largely in agreement with the Irving-Williams series for divalent metal ions. The higher stability of the Fe(III) complex is attributed to its higher charge and smaller ionic radius, leading to a stronger electrostatic interaction with the ligand.

The stability of these complexes was found to decrease with an increase in temperature, indicating that the complexation reactions are exothermic. This suggests that the formation of these metal complexes is more favorable at lower temperatures. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were also calculated. The negative values of ΔG for all complexes confirm that the complexation process is spontaneous. The negative ΔH values further support the exothermic nature of the reactions, while the negative ΔS values suggest a more ordered system upon complexation, likely due to the solvation of the metal complexes.

Below are the stability constants for the 1:1 and 1:2 complexes of this compound with various transition metal ions at different temperatures.

| Metal Ion | Temperature (K) | logK₁ | logK₂ |

|---|---|---|---|

| Fe(III) | 300 | 8.45 | 6.95 |

| Fe(III) | 310 | 8.32 | 6.81 |

| Fe(III) | 320 | 8.18 | 6.68 |

| Co(II) | 300 | 5.18 | 4.08 |

| Co(II) | 310 | 5.05 | 3.95 |

| Co(II) | 320 | 4.91 | 3.81 |

| Ni(II) | 300 | 4.85 | 3.75 |

| Ni(II) | 310 | 4.72 | 3.62 |

| Ni(II) | 320 | 4.58 | 3.48 |

| Cu(II) | 300 | 6.45 | 5.35 |

| Cu(II) | 310 | 6.32 | 5.21 |

| Cu(II) | 320 | 6.18 | 5.08 |

| Zn(II) | 300 | 5.02 | 3.92 |

| Zn(II) | 310 | 4.88 | 3.78 |

| Zn(II) | 320 | 4.75 | 3.65 |

| Cd(II) | 300 | 5.48 | 4.38 |

| Cd(II) | 310 | 5.35 | 4.25 |

| Cd(II) | 320 | 5.21 | 4.11 |

Spectroscopic Characterization of Metal Complexes

The formation of complexes between this compound and transition metal ions can be further elucidated through various spectroscopic techniques. While detailed spectroscopic studies specifically on the metal complexes of benazepril are not extensively reported in the available literature, the principles of coordination chemistry and the known spectra of benazepril hydrochloride allow for a predictive understanding of the expected spectral changes upon complexation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. researchgate.net The most significant changes upon complexation with a metal ion are expected in the regions of the carboxylate and amide groups, as these are the likely coordination sites.

The broad band observed for the O-H stretching of the carboxylic acid group would disappear upon deprotonation and coordination to the metal ion. The sharp, intense band corresponding to the C=O stretching of the carboxylic acid, typically found around 1739 cm⁻¹, would be replaced by two new bands: an asymmetric stretching band (νₐₛ) and a symmetric stretching band (νₛ) of the carboxylate anion (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Furthermore, the C=O stretching vibration of the amide group, observed around 1674 cm⁻¹, may also shift upon coordination, although this interaction is generally weaker than that with the carboxylate group. Changes in the N-H bending vibrations could also provide evidence of interaction at the amide site.

UV-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in methanol (B129727) shows a maximum absorption (λₘₐₓ) at approximately 237 nm. ajrconline.orgresearchgate.netajrconline.org This absorption is primarily due to the π → π* transitions within the aromatic rings of the molecule. Upon complexation with transition metal ions, particularly those with d-electrons, new absorption bands may appear in the visible region of the spectrum. These new bands are typically due to d-d electronic transitions within the metal ion's d-orbitals, which become allowed in the lower symmetry environment of the complex. The position and intensity of these bands can provide information about the geometry of the complex (e.g., octahedral, tetrahedral) and the nature of the metal-ligand bonding. Additionally, charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of benazepril hydrochloride in solution. chemicalbook.com Upon complexation with a paramagnetic metal ion, significant broadening of the NMR signals of the protons and carbons near the metal binding site is expected. This is due to the rapid relaxation induced by the unpaired electrons of the metal ion. For diamagnetic metal ions like Zn(II) and Cd(II), shifts in the chemical shifts of the nuclei adjacent to the coordination sites would be observed. For instance, the protons and carbons of the carboxylate group and the adjacent methylene (B1212753) group would likely experience downfield shifts upon coordination, reflecting the deshielding effect of the metal ion.

While specific spectroscopic data for the metal complexes of this compound are limited, the foundational principles of spectroscopic analysis of coordination compounds provide a strong framework for understanding the structural consequences of its interaction with transition metal ions.

Degradation Pathways and Chemical Stability Kinetics of 1r,3s Benazepril Hydrochloride

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal)

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. (1R,3S)-Benazepril Hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Studies have shown that this compound is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. nih.gov

Hydrolytic Degradation: The compound demonstrates instability in hydrolytic conditions, degrading in both acidic and basic media. nih.govresearchgate.net Acid hydrolysis is typically performed using 0.1 M hydrochloric acid at elevated temperatures, while base hydrolysis is carried out with solutions like 0.1 N sodium hydroxide. nih.govnih.gov The primary hydrolytic degradation pathway involves the cleavage of the ester linkage. researchgate.net

Oxidative Degradation: this compound is susceptible to oxidation. researchgate.net Forced degradation studies commonly employ hydrogen peroxide (e.g., 6%) to induce oxidative degradation.

Photolytic Degradation: Exposure to light can also lead to the degradation of the molecule. nih.gov Photochemical degradation has been observed under both acidic and neutral pH conditions, resulting in the formation of multiple minor degradation products. nih.gov

Thermal Degradation: The drug has been found to degrade under dry heat conditions, indicating a susceptibility to thermal stress. researchgate.net

The following table summarizes the typical conditions used in forced degradation studies of Benazepril (B1667978) Hydrochloride.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 4 hours |

| Base Hydrolysis | 0.1 M NaOH | 80°C | 4 hours |

| Oxidation | 6% H₂O₂ | Room Temperature | - |

| Photodegradation | Sunlight Exposure | - | - |

| Thermal (Dry Heat) | Heat Chamber | - | - |

Identification and Characterization of Degradation Products

A crucial aspect of stability studies is the identification and characterization of the resulting degradants. For this compound, the major degradation product formed under hydrolytic conditions (both acidic and basic) is Benazeprilat (B1667979). nih.govresearchgate.netnih.gov Benazeprilat is the active metabolite of the prodrug Benazepril. researchgate.netnih.gov Photochemical degradation, however, leads to the formation of several other minor degradation products. nih.gov

Sophisticated hyphenated analytical techniques are employed to elucidate the structures of degradation products. A comprehensive mass fragmentation pathway for Benazepril has been established using high-resolution mass spectrometry (HR-MS) and multi-stage tandem mass spectrometry (MSn). nih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight) provide accurate mass measurements of the degradation products. This high mass accuracy is fundamental in determining the elemental composition of the degradants, which is a critical step in their structural identification. nih.gov

Tandem Mass Spectrometry (MSn): MSn experiments provide detailed information about the fragmentation patterns of the parent drug and its degradation products. By analyzing these fragmentation patterns, researchers can deduce the structural modifications that occurred during degradation, such as the loss of functional groups or the cleavage of specific bonds. nih.gov

On-line hydrogen/deuterium (H/D) exchange mass spectrometry is a powerful tool used to gain further structural insights into the degradation products. This technique helps to ascertain the number of exchangeable hydrogens (typically those attached to heteroatoms like oxygen, nitrogen, or sulfur) in a molecule. nih.gov By comparing the mass spectra of a degradant before and after H/D exchange, the number of labile protons can be determined, which provides valuable constraints for proposing a correct chemical structure. nih.govmolnar-institute.com This information, combined with data from HR-MS and MSn, allows for a more confident characterization of the degradation products. nih.gov

Kinetic Modeling of Chemical and Enzymatic Hydrolysis (In Vitro)

Kinetic studies are essential for quantifying the rate of degradation and predicting the shelf-life of a drug. The hydrolysis of this compound, being a primary degradation pathway, has been a focus of kinetic modeling.

Chemical Hydrolysis: The kinetics of acidic hydrolysis have been investigated, with data treatment carried out using non-linear regression analysis to determine the rate constants (k values). researchgate.netnih.gov Studies have shown that the hydrolysis of Benazepril can follow pseudo-first-order kinetics. nih.gov

Enzymatic Hydrolysis: As a prodrug, Benazepril is designed to be hydrolyzed in vivo by esterases to its active form, Benazeprilat. researchgate.net In vitro studies using enzymes like porcine liver esterase (PLE) have been conducted to model this bioactivation. The kinetic parameters of this enzymatic hydrolysis are determined by applying non-linear regression analysis to the data using the Michaelis-Menten equation. nih.gov

The following table presents a conceptual summary of the kinetic models applied.

| Hydrolysis Type | Kinetic Model | Parameters Determined |

| Chemical (Acidic) | Pseudo-first-order / Non-linear regression | Rate constant (k) |

| Enzymatic (In Vitro) | Michaelis-Menten equation | Vmax, Km |

Influence of pH and Temperature on Degradation Rates

The rate of chemical degradation is significantly influenced by environmental factors, primarily pH and temperature. For Angiotensin-Converting Enzyme Inhibitors (ACEIs) like Benazepril, these two factors are considered the most critical in affecting their stability in solution. researchgate.net

Influence of pH: this compound shows pH-dependent stability. It is susceptible to hydrolysis in both acidic and basic conditions. researchgate.net However, it has been shown to be relatively stable in a pH 7.4 phosphate-buffered solution at 37°C. researchgate.netnih.gov

Influence of Temperature: Temperature accelerates the rate of chemical reactions, including degradation. Kinetic studies of acidic hydrolysis have been performed at various elevated temperatures (e.g., 50, 53, 58, and 63°C) to quantify the temperature dependence of the degradation rate. researchgate.netnih.gov This data can be used to calculate thermodynamic parameters such as the activation energy (Ea), which characterizes the temperature sensitivity of the degradation process. researchgate.net

The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, allowing for the prediction of degradation rates at different temperatures.

Theoretical and Computational Chemistry Studies on Benazepril Hydrochloride

Molecular Modeling of Structure and Conformation

Molecular modeling is instrumental in elucidating the three-dimensional structure and conformational flexibility of (1R,3S)-Benazepril Hydrochloride. The molecule possesses two defined stereocenters, designated as (1R,3S), which are critical for its biological activity. ncats.ioncats.io The hydrochloride salt is formed by the reaction of benazepril (B1667978) with one molar equivalent of hydrogen chloride. nih.gov

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H29ClN2O5 | nih.gov |

| Molecular Weight | 460.9 g/mol | nih.gov |

| Defined Stereocenters | 2 | ncats.ioncats.io |

| Polar Surface Area | 95.9 Ų | nih.gov |

| Rotatable Bond Count | 10 | drugbank.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in understanding how this compound's active metabolite, benazeprilat (B1667979), interacts with its biological target, the Angiotensin-Converting Enzyme (ACE). nih.govnih.gov These simulations predict the preferred binding orientation and affinity of the ligand within the enzyme's active site.

Docking studies reveal that the interactions are primarily driven by hydrogen bonds and hydrophobic interactions. utrgv.edu The carboxyl group of benazeprilat is crucial for chelating the zinc ion present in the ACE active site, a hallmark interaction for many ACE inhibitors. The simulations also highlight the importance of specific amino acid residues within the active site that form key hydrogen bonds and van der Waals contacts with the ligand, stabilizing the complex. nih.gov The binding of benazeprilat to ACE competitively blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation. nih.gov

It is important to note that docking ACE inhibitors can be challenging due to the size and shape of the binding sites, and using constraints based on known key interactions can improve the accuracy of the predicted binding modes. nih.gov

Prediction of Molecular Properties relevant to Chemical Reactivity and Stability

Computational methods are employed to predict various molecular properties of this compound that are relevant to its chemical reactivity and stability. These properties are essential for understanding its behavior under different conditions.

The stability of benazepril is a key factor, and it is known to be stable under recommended storage conditions. nih.gov Computational predictions can provide insights into its degradation pathways and potential reactive sites. Properties such as water solubility and logP (octanol-water partition coefficient) are critical for its pharmacokinetic profile. drugbank.com

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Source |

| Water Solubility | 0.0105 mg/mL | drugbank.com |

| logP | 1.14 | drugbank.com |

| pKa (Strongest Acidic) | 3.53 | drugbank.com |

| pKa (Strongest Basic) | 5.36 | drugbank.com |

| Hydrogen Acceptor Count | 5 | drugbank.com |

| Hydrogen Donor Count | 2 | drugbank.com |

These predicted values help in understanding the drug-like properties of the molecule, such as its potential for oral bioavailability and its behavior in physiological environments.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Features (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.govwu.ac.th In the context of this compound and its analogs, QSAR models can be developed to understand the structural requirements for potent ACE inhibition.

These studies involve calculating a wide range of molecular descriptors that encode the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. nih.gov By establishing a mathematical relationship between these descriptors and the inhibitory activity, QSAR models can predict the activity of new, untested compounds. wu.ac.th

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Approaches to Specific Stereoisomers

The therapeutic efficacy of benazepril (B1667978) is intrinsically linked to its specific stereochemistry. Consequently, the development of efficient and highly selective synthetic routes to obtain the desired (1R,3S) isomer, while minimizing or eliminating other stereoisomers, remains a significant area of academic and industrial research. Early synthetic methods often relied on tedious resolution processes to separate the desired diastereomers. nih.gov

Future research is focused on pioneering more elegant and efficient stereoselective strategies. One promising direction is the refinement of asymmetric reactions that establish the key chiral centers in a controlled manner. A notable example is the formal enantioselective synthesis of benazepril hydrochloride through an asymmetric aza-Michael addition. nih.gov This approach utilizes L-homophenylalanine ethyl ester as a chiral nucleophile to create a crucial intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, from which benazepril is derived. nih.gov Research in this area seeks to optimize reaction conditions, such as solvent effects, to enhance diastereoselectivity. nih.gov

Another significant avenue is the application of dynamic kinetic resolution. This technique aims to convert a racemic mixture of a key intermediate entirely into the desired stereoisomer, thereby dramatically increasing the theoretical maximum yield beyond 50%. A patented method employs this technology to produce benazepril hydrochloride with a high total yield and improved atom economy, making it more suitable for industrial-scale production with reduced environmental impact. nih.gov

Future investigations will likely focus on the discovery of novel chiral catalysts and reagents that can facilitate these transformations with even greater precision and efficiency. The goal is to develop synthetic pathways that are not only stereoselective but also more concise, cost-effective, and environmentally benign.

Table 1: Comparison of Synthetic Strategies for Benazepril Stereoisomers

| Strategy | Key Reaction/Technique | Advantages | Areas for Future Research | Reference |

|---|---|---|---|---|

| Classical Synthesis | Diastereomeric Resolution | Established methodology | Tedious, lower overall yield, generates isomeric waste | nih.gov |

| Asymmetric Synthesis | Asymmetric Aza-Michael Addition | Direct formation of chiral centers, higher efficiency | Optimization of diastereoselectivity, exploring new chiral auxiliaries | nih.gov |

| Dynamic Kinetic Resolution | In-situ racemization and stereoselective reaction | High theoretical yield, improved atom economy, suitable for industrial scale | Development of more robust catalysts, broadening substrate scope | nih.gov |

Deeper Mechanistic Insights into Molecular Interactions with Biological Targets

The primary mechanism of benazepril involves its active metabolite, benazeprilat (B1667979), which inhibits the angiotensin-converting enzyme (ACE). nih.govfda.gov ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. fda.gov While this fundamental interaction is well-understood, deeper mechanistic questions remain, representing a fertile ground for future research.

Furthermore, research suggests that the biological activity of benazepril may extend beyond simple ACE inhibition. For instance, studies have indicated that benazepril hydrochloride can offer protective effects against doxorubicin-induced cardiotoxicity by modulating the PI3K/Akt signaling pathway. purkh.com This finding opens up a new avenue of investigation into the "off-target" or pleiotropic effects of benazepril. Future research could use techniques like chemical proteomics and systems biology to identify other potential protein binding partners and signaling cascades modulated by benazeprilat, potentially uncovering new therapeutic applications.

Advanced Analytical Techniques for Trace Impurities and Degradants

Ensuring the purity and stability of any pharmaceutical agent is critical. For benazepril hydrochloride, this involves the detection, identification, and quantification of process-related impurities and degradation products. Future research in this area will focus on the application of increasingly sensitive and sophisticated analytical techniques to establish comprehensive impurity profiles.

Benazepril is known to be unstable under hydrolytic (acidic and basic) conditions, where it degrades primarily to its active metabolite, benazeprilat, through cleavage of the ethyl ester group. nih.govresearchgate.net It also undergoes photochemical degradation. nih.gov The challenge for analytical chemists is to develop stability-indicating methods that can separate and quantify the parent drug from all potential degradants and process impurities.

Advanced hyphenated analytical techniques are at the forefront of this research. Methods combining liquid chromatography (LC) with high-resolution mass spectrometry (HR-MS), such as LC-MS/TOF (Time of Flight), and multi-stage tandem mass spectrometry (MSn) are powerful tools for characterizing unknown degradation products. nih.govresearchgate.net These techniques provide accurate mass measurements and detailed fragmentation patterns, which are essential for structural elucidation. Furthermore, online H/D exchange studies can help determine the number of labile protons in a molecule, adding another layer of certainty to the identification. nih.gov For unambiguous structural confirmation, the coupling of LC to Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a particularly powerful, albeit complex, approach. nih.gov

Future work will likely involve the development of even more rapid and robust methods, such as Ultra-Performance Liquid Chromatography (UPLC), for routine quality control and stability testing. ijpbs.net The goal is to create methods that can detect impurities at ever-lower levels, ensuring the highest standards of drug quality and safety. aquigenbio.comnih.govaquigenbio.com

Table 2: Known Degradation Products and Impurities of Benazepril

| Compound Name | Formation Condition | Analytical Techniques for Identification | Reference |

|---|---|---|---|

| Benazeprilat | Hydrolysis (Acidic, Basic), Metabolism | HPLC, LC-MS, GC-MS | nih.govresearchgate.nettsijournals.comresearchgate.net |

| Benazepril Related Compound A | Process Impurity | HPLC, Certified Reference Material | sigmaaldrich.com |

| Benazepril Related Compound B | Process Impurity | HPLC | merckmillipore.com |

| Benazepril Lactam | Process Impurity / Degradant | Not specified | Not specified |

| Multiple Minor Degradants | Photochemical (Acidic/Neutral) | LC-MS, LC-MS/TOF, LC-NMR | nih.govresearchgate.net |

Application of Emerging Computational Methods to Benazepril Hydrochloride Chemistry

Computational chemistry offers a powerful lens through which to study the behavior of molecules, from their synthesis to their biological interactions. For benazepril hydrochloride, emerging computational methods provide an unprecedented opportunity to gain deeper insights that can guide future experimental work.

Molecular docking and molecular dynamics (MD) simulations are key tools for exploring the interaction between benazeprilat and the ACE active site. nih.govnih.gov Docking studies can predict the most favorable binding poses of the inhibitor within the enzyme's catalytic pocket, highlighting key interactions with amino acid residues and the essential zinc ion. nih.govnih.govmdpi.com MD simulations can then model the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into its stability and the conformational changes that occur upon binding. Future research could use these methods to design next-generation inhibitors with enhanced affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool. nih.gov By correlating variations in chemical structure with changes in biological activity across a series of related compounds, QSAR can build predictive models. These models can be used to virtually screen new potential ACE inhibitors, prioritizing the most promising candidates for synthesis and testing.

Furthermore, computational methods like Density Functional Theory (DFT) can be applied to study the synthesis of benazepril itself. chemscene.com DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates and products, and explain the origins of stereoselectivity in asymmetric reactions. This knowledge can accelerate the development of the novel synthetic approaches discussed in section 9.1.

Exploration of Benazepril Hydrochloride in Non-Biological Chemical Systems

While benazepril was designed for a biological target, its complex, chiral structure presents intriguing possibilities for applications in non-biological chemical systems. This represents a largely unexplored academic avenue with the potential for novel discoveries in materials science and catalysis.

A key feature of the benazepril molecule is its collection of potential metal-coordinating functional groups, including a carboxylic acid, a secondary amine, and amide carbonyls within the lactam ring. purkh.com Recent research has demonstrated that benazepril can indeed act as a ligand, forming 1:1 and 1:2 complexes with a range of transition metal ions, including Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. purkh.compurkh.comuniversalprint.org Potentiometric studies have been used to determine the stability constants and thermodynamic parameters (ΔG, ΔH, and ΔS) of these complexation reactions in solution. purkh.com The formation of these complexes was found to be spontaneous and exothermic. purkh.com

This established ability to coordinate with metal ions opens the door to several future research directions:

Asymmetric Catalysis: Given that benazepril is a chiral molecule, its metal complexes are also chiral. A significant area for future exploration would be to investigate the catalytic activity of these in situ-formed complexes. They could potentially serve as novel, recyclable catalysts for asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, where the chiral environment provided by the benazepril ligand could induce enantioselectivity in the product.

Materials Science: The self-assembly of benazepril-metal complexes could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs). Researchers could explore how the choice of metal ion and reaction conditions influences the resulting structures and investigate their potential properties, such as porosity, luminescence, or magnetic behavior.

Sensing and Separation: The specific binding interactions between benazepril and certain metal ions could be harnessed to develop chemical sensors for the detection of those ions. Alternatively, benazepril could be immobilized on a solid support and used as a chiral stationary phase for the chromatographic separation of racemic mixtures.

This frontier of research allows for the repositioning of a well-known pharmaceutical compound as a versatile building block in fundamental and applied chemistry.

Q & A

Q. How are in silico models validated for predicting the chromatographic behavior of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。